molecular formula C21H22N2O4 B1406732 Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate CAS No. 1566649-44-2

Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate

Cat. No.: B1406732
CAS No.: 1566649-44-2
M. Wt: 366.4 g/mol
InChI Key: KEHKSWQXSDXEPB-UHFFFAOYSA-N
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Description

Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate: is a synthetic organic compound characterized by its unique bicyclo[1.1.1]pentane core structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensionality, which can impart desirable physicochemical properties to molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for dibenzyl bicyclo[11

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the carbamate groups can yield the corresponding amines.

    Substitution: The benzyl groups can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzylamines.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate is primarily related to its structural properties. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the binding affinity and selectivity of the compound for its molecular targets. The carbamate groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
  • Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate
  • Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride

Comparison:

Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate stands out due to its unique combination of the bicyclo[1.1.1]pentane core and benzyl carbamate groups, offering a balance of rigidity, reactivity, and potential for diverse applications.

Properties

IUPAC Name

benzyl N-[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-18(26-11-16-7-3-1-4-8-16)22-20-13-21(14-20,15-20)23-19(25)27-12-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHKSWQXSDXEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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